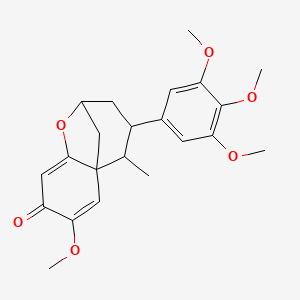

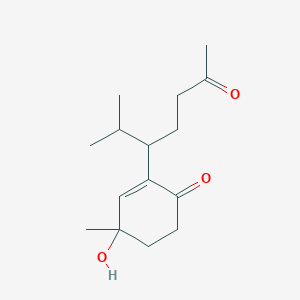

![molecular formula C16H24N2Na2O16P2 B12318448 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del difosfato de disodio;[[3-hidroxi-5-(5-metil-2,4-dioxopirimidin-1-il)oxolan-2-il]metoxi-oxidofosforil] [3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il] típicamente implica la fosforilación de timidina seguida de la glicosilación con L-ramnosa. Las condiciones de reacción a menudo requieren el uso de agentes fosforilantes como el oxicloruro de fósforo (POCl3) y grupos protectores para asegurar reacciones selectivas .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la síntesis enzimática utilizando difosfato de timidina (TDP) y L-ramnosa como sustratos. Enzimas como la TDP-ramnosa sintasa facilitan la transferencia del residuo de ramnosa al difosfato de timidina, lo que resulta en la formación del compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El difosfato de disodio;[[3-hidroxi-5-(5-metil-2,4-dioxopirimidin-1-il)oxolan-2-il]metoxi-oxidofosforil] [3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il] experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.

Reducción: El compuesto puede reducirse para formar derivados desoxigenados.

Sustitución: Los grupos fosfato pueden sustituirse por otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4), agentes reductores como el borohidruro de sodio (NaBH4) y nucleófilos como aminas y tioles. Las reacciones generalmente ocurren bajo condiciones controladas de pH y temperatura para garantizar la selectividad y el rendimiento .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados fosforilados y glicosilados, que pueden utilizarse posteriormente en vías bioquímicas .

Aplicaciones Científicas De Investigación

El difosfato de disodio;[[3-hidroxi-5-(5-metil-2,4-dioxopirimidin-1-il)oxolan-2-il]metoxi-oxidofosforil] [3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il] tiene varias aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de moléculas glicosiladas complejas.

Biología: Juega un papel en la biosíntesis de glicoproteínas y glicolípidos.

Medicina: Investigado por su potencial en el desarrollo de fármacos, particularmente en la focalización de vías de glicosilación.

Industria: Utilizado en la producción de compuestos bioactivos y como reactivo bioquímico.

Mecanismo De Acción

El compuesto ejerce sus efectos participando en reacciones de glicosilación, donde actúa como donante del residuo de ramnosa. Los objetivos moleculares incluyen varias enzimas involucradas en vías de glicosilación, como las glicosiltransferasas. Estas enzimas facilitan la transferencia del grupo ramnosa a las moléculas aceptoras, lo que resulta en la formación de productos glicosilados .

Comparación Con Compuestos Similares

Compuestos Similares

Sal de disodio de timidina-5'-difosfato-D-glucosa: Estructura similar pero con glucosa en lugar de ramnosa.

Sal de disodio de timidina-5'-difosfato-D-galactosa: Contiene galactosa en lugar de ramnosa.

Sal de disodio de timidina-5'-difosfato-D-manosa: Contiene manosa en lugar de ramnosa

Singularidad

La singularidad del difosfato de disodio;[[3-hidroxi-5-(5-metil-2,4-dioxopirimidin-1-il)oxolan-2-il]metoxi-oxidofosforil] [3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il] radica en su papel específico en la biosíntesis de compuestos glicosilados que contienen ramnosa. Esta especificidad lo convierte en una herramienta valiosa para estudiar y manipular las vías de glicosilación .

Propiedades

IUPAC Name |

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAHWQWZRRHSCD-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2Na2O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)

![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)

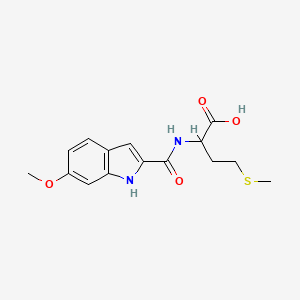

![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)

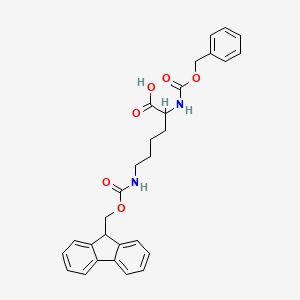

![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)

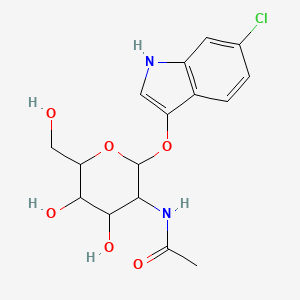

![3-[4-Methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12318417.png)

![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)

![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)

![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)

![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)